![molecular formula C17H21F3N2O B2801707 N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide CAS No. 2418618-64-9](/img/structure/B2801707.png)
N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide is a chemical compound that has been studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and is classified as a kinase inhibitor.
Mécanisme D'action
TAK-659 works by binding to the active site of kinases, preventing them from phosphorylating their substrates. This inhibition of kinase activity leads to a decrease in cell proliferation and an increase in apoptosis, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, TAK-659 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of cytokines, which are involved in inflammation and immune responses. It has also been shown to reduce the activation of T cells, which play a key role in the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAK-659 in lab experiments is its specificity for certain kinases, which allows for more targeted inhibition of cancer cells. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are also characterized by overactive immune responses. Finally, further research is needed to determine the long-term safety and efficacy of TAK-659 in clinical trials.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 4-(trifluoromethyl)benzyl chloride with 2-amino-2-methyl-1-propanol to form the intermediate compound, N-(4-(trifluoromethyl)benzyl)-2-amino-2-methyl-1-propanol. This intermediate is then reacted with 2-bromo-N-cyano-2-methylpropionamide to form the final product, N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide.
Applications De Recherche Scientifique
TAK-659 has been studied for its potential applications in cancer research, specifically in the treatment of B-cell malignancies. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the growth and survival of cancer cells.
Propriétés
IUPAC Name |
N-[(1S)-1-cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c1-4-13(16(23)22-15(10-21)11(2)3)9-12-5-7-14(8-6-12)17(18,19)20/h5-8,11,13,15H,4,9H2,1-3H3,(H,22,23)/t13?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKDOPOOFBFQOQ-AWKYBWMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)NC(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)N[C@H](C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

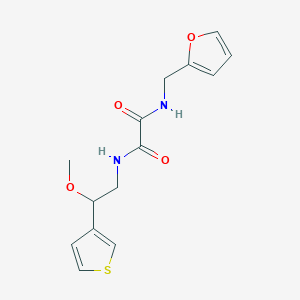


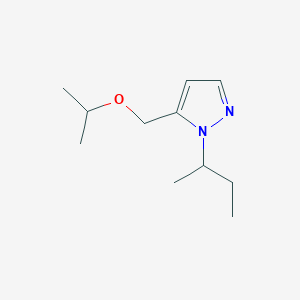

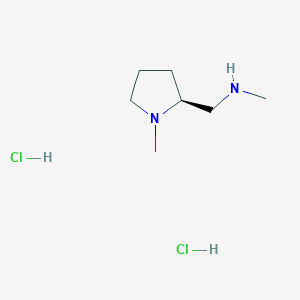

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2801636.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2801638.png)
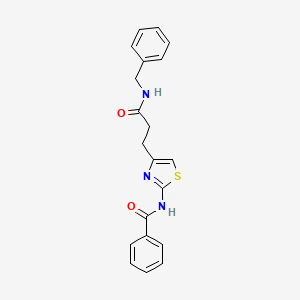

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2801645.png)
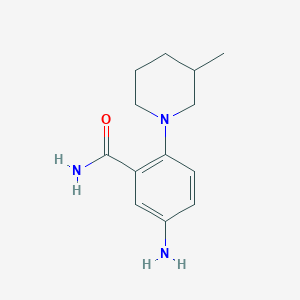
![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)